2-Cyclopropoxy-4-sulfamoylbenzoic acid
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Overview
Description
2-Cyclopropoxy-4-sulfamoylbenzoic acid is an organic compound with the molecular formula C10H11NO5S It is a derivative of benzoic acid, featuring a cyclopropoxy group and a sulfamoyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-4-sulfamoylbenzoic acid typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of a suitable cyclopropyl halide with a phenol derivative under basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate product with sulfamoyl chloride in the presence of a base such as pyridine or triethylamine.
Final Acidification: The final product is obtained by acidifying the reaction mixture to precipitate the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the sulfamoyl group, converting it to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Cyclopropanone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
2-Cyclopropoxy-4-sulfamoylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-sulfamoylbenzoic acid involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of cytosolic phospholipase A2α, an enzyme involved in the arachidonic acid cascade . By inhibiting this enzyme, the compound can potentially reduce the production of pro-inflammatory lipid mediators, making it a candidate for anti-inflammatory drug development.
Comparison with Similar Compounds
4-Sulfamoylbenzoic Acid: A simpler analog without the cyclopropoxy group.
N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives: These compounds have been studied for their enhanced inhibitory activity against cytosolic phospholipase A2α.
Uniqueness: 2-Cyclopropoxy-4-sulfamoylbenzoic acid is unique due to the presence of both the cyclopropoxy and sulfamoyl groups, which confer distinct chemical properties and potential biological activities. The cyclopropoxy group, in particular, can influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C10H11NO5S |
---|---|
Molecular Weight |
257.27 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-sulfamoylbenzoic acid |
InChI |
InChI=1S/C10H11NO5S/c11-17(14,15)7-3-4-8(10(12)13)9(5-7)16-6-1-2-6/h3-6H,1-2H2,(H,12,13)(H2,11,14,15) |
InChI Key |
XBZAAYBHOCGURH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
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